7-Fluoroisoquinoline-3-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-fluoroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-5H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHZHVNGURUPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Fluoroisoquinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of isoquinoline derivatives, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Chemical Reactions Analysis
7-Fluoroisoquinoline-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds, including 7-fluoroisoquinoline-3-carboxylic acid hydrochloride, exhibit antimicrobial properties. A study highlighted the structural modifications of isoquinoline derivatives that enhanced their activity against various bacterial strains. The introduction of fluorine atoms has been shown to improve the lipophilicity and bioavailability of these compounds, making them more effective as antimicrobial agents .
Antimalarial Properties
This compound has been identified as a promising candidate in the fight against malaria. In high-throughput screening campaigns, compounds related to isoquinolines demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in the parasite .
Immunomodulators
The compound serves as a scaffold for developing immunomodulatory drugs. For example, derivatives have been synthesized to target autoimmune diseases by modulating immune responses through inhibition of specific pathways, such as the coagulation factor FXIIa pathway . This application showcases the compound's versatility in medicinal chemistry.
Cancer Therapy
This compound is also being explored as a framework for designing inhibitors targeting fibroblast activation protein (FAP), which plays a role in tumor progression and metastasis. FAP inhibitors have shown promise in preclinical studies for their ability to enhance the efficacy of existing cancer therapies by targeting tumor microenvironments .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of various isoquinoline derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth, indicating its potential as an antimicrobial agent .
Case Study 2: Antimalarial Screening
A high-throughput screening campaign identified several isoquinoline derivatives with IC50 values below 0.03 μM against P. falciparum DHODH. Among these, this compound demonstrated promising results, supporting its further development as an antimalarial drug .
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antibacterial research, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 7-fluoroisoquinoline-3-carboxylic acid hydrochloride and its analogs:
Key Observations:
- Halogen Effects: Fluorine at position 7 (as in 7-fluoroisoquinoline derivatives) enhances electronegativity and metabolic stability compared to bulkier chlorine analogs.
- Salt Forms: Hydrochloride salts (e.g., 7-chloroisoquinoline-3-carboxylic acid hydrochloride) improve aqueous solubility, critical for in vitro assays.
- Hybrid Structures: Compounds like 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid () demonstrate how additional functional groups (e.g., hydroxyl) increase topological polar surface area (TPSA), influencing bioavailability.
Biological Activity
7-Fluoroisoquinoline-3-carboxylic acid hydrochloride is a synthetic compound derived from isoquinoline, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may influence various biological pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C10H7ClFNO2
- Molecular Weight : 229.62 g/mol
- Chemical Structure : The compound features a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the isoquinoline ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit various enzymes, particularly those involved in bacterial cell wall synthesis and DNA replication, similar to other fluoroquinolone derivatives .
- Binding Affinity : It exhibits binding affinity for specific receptors or enzymes, modulating their activity, which is crucial in therapeutic contexts such as antibacterial and anticancer applications .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties:
- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, displaying notable inhibitory effects .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.23 µg/mL |
| Escherichia coli | 11.7 µg/mL |
- Mechanism : The antimicrobial action is likely mediated through the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
Anticancer Potential
Emerging studies suggest that this compound may also have anticancer properties:
- Cell Line Studies : In vitro assays using various cancer cell lines have indicated that the compound can induce cytotoxic effects, potentially through apoptosis pathways. The exact mechanism is still under investigation but may involve the modulation of signaling pathways related to cell growth and survival .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other fluoroisoquinoline derivatives:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 6-Fluoroisoquinoline-3-carboxylic acid | Antibacterial | Similar efficacy against E. coli |
| 8-Fluoroisoquinoline-3-carboxylic acid | Anticancer | Enhanced cytotoxicity in specific cancer lines |
| 7-Fluoroisoquinoline-4-carboxylic acid | Antimicrobial | Lower potency compared to 7-fluoro derivative |
Case Studies
- Antibacterial Efficacy : A study conducted on multiple fluoroquinolone derivatives highlighted that this compound exhibited superior activity against S. aureus compared to its analogs, suggesting a promising candidate for further development in treating resistant bacterial infections .
- Cytotoxicity in Cancer Cells : Research published in Cancer Chemotherapy and Pharmacology indicated that this compound could significantly reduce cell viability in breast cancer cell lines, warranting further exploration into its potential as an anticancer agent .
Q & A
Q. What is the synthetic pathway for 7-fluoroisoquinoline-3-carboxylic acid hydrochloride, and what factors influence its yield?
The compound is synthesized via hydrolysis of methyl 7-fluoroisoquinoline-3-carboxylate under basic conditions, followed by acidification with hydrochloric acid to form the hydrochloride salt. Reported yields average 31.7% (0.46 g from 1.45 g starting material). Key factors affecting yield include reaction temperature, pH control during hydrolysis, and purity of intermediates. Optimizing stoichiometry and purification steps (e.g., recrystallization) can improve efficiency .
Q. How do the functional groups in this compound influence its chemical reactivity?
The electron-withdrawing fluoro group at the 7-position directs electrophilic substitution reactions to specific sites on the isoquinoline ring. The carboxylic acid at the 3-position enables salt formation (e.g., hydrochloride) and participation in coupling reactions (e.g., amide bond formation). The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns.
- ¹⁹F NMR : Validate fluorine incorporation and assess electronic effects.
- FT-IR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Elemental Analysis : Confirm molecular formula (C₁₀H₇FNO₂·HCl) and purity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to reduce byproducts like dehalogenated derivatives?
Byproducts often arise from unintended dehalogenation during hydrolysis. Mitigation strategies include:
- Using milder hydrolysis conditions (e.g., aqueous NaOH at 60°C instead of reflux).
- Introducing protective groups for the fluoro substituent prior to hydrolysis.
- Employing catalytic agents (e.g., phase-transfer catalysts) to enhance reaction specificity. Comparative studies with chloro analogs (e.g., 7-chloroisoquinoline derivatives) suggest fluorine’s higher stability under acidic conditions, but rigorous pH monitoring is still advised .
Q. What experimental designs are suitable for evaluating its antibacterial activity, and how can contradictory data between studies be resolved?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin.
- Mechanistic Studies : Assess DNA gyrase inhibition via gel electrophoresis. Contradictions in activity data may stem from variations in bacterial strains, compound purity, or solvent systems. Standardize protocols using CLSI guidelines and validate purity via HPLC (>95%) .
Q. How does the fluorine substitution at the 7-position affect its pharmacokinetic properties compared to chloro or unsubstituted analogs?
Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to chloro analogs. Advanced studies should:
- Conduct logP measurements to compare lipophilicity.
- Perform in vitro metabolic stability assays (e.g., liver microsomes) to assess resistance to oxidative degradation.
- Use molecular docking to evaluate interactions with target enzymes (e.g., topoisomerases) .
Methodological Considerations
Q. What strategies are effective in resolving low crystallinity during salt formation?
Low crystallinity in the hydrochloride salt can be addressed by:
- Slow evaporation from ethanol/water mixtures.
- Seeding with pre-formed crystals.
- Alternative salt forms (e.g., sodium or potassium salts) for comparative analysis .
Q. How can researchers differentiate between isoquinoline ring protonation sites in acidic media?
Use pH-dependent ¹H NMR : Monitor chemical shifts of aromatic protons as pH decreases. Protonation typically occurs at the pyridinic nitrogen (N-2 position), altering electron density and shifting adjacent proton signals. Computational modeling (e.g., DFT) can corroborate experimental findings .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting cytotoxicity results in cancer cell lines?
Discrepancies may arise from cell line-specific expression of efflux pumps (e.g., P-glycoprotein) or variations in assay duration. Recommended steps:
- Validate results across multiple cell lines (e.g., MCF-7, HeLa, A549).
- Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining).
- Compare with structurally related quinoline derivatives to identify SAR trends .
Q. What analytical approaches confirm the absence of regioisomeric impurities in the final product?
- LC-MS/MS : Detect trace impurities via fragmentation patterns.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomers.
- X-ray crystallography : Definitive confirmation of substitution pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
